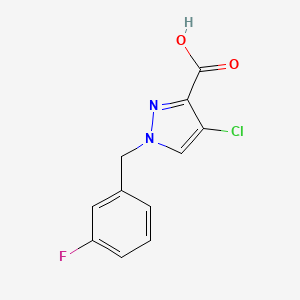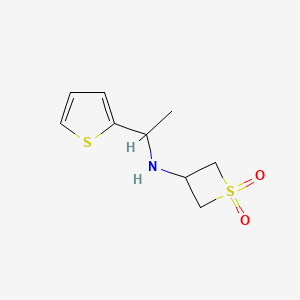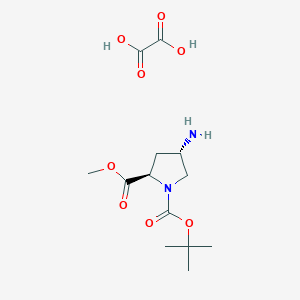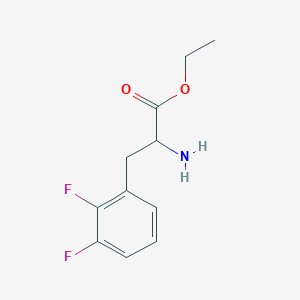![molecular formula C10H9N3O3 B12949425 Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- CAS No. 61712-72-9](/img/structure/B12949425.png)
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- is a compound that features a benzimidazole moiety, which is known for its significant pharmacological activities. Benzimidazole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the benzimidazole ring through alkylation reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached via an amide bond formation, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and reduce reaction times, as well as the use of automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is a versatile scaffold for designing new compounds with potential biological activities .
Biology
In biological research, derivatives of this compound are studied for their antimicrobial and anticancer properties. The benzimidazole moiety is known to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine
Medically, compounds containing the benzimidazole core are explored for their potential as therapeutic agents. They have shown promise in treating infections, cancer, and other diseases .
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction often disrupts critical biological pathways, leading to the compound’s therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Methylbenzimidazole: Similar in structure but with different pharmacological properties.
5,6-Dimethylbenzimidazole: A derivative with enhanced biological activity.
Uniqueness
Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets sets it apart from other benzimidazole derivatives .
Propriétés
Numéro CAS |
61712-72-9 |
|---|---|
Formule moléculaire |
C10H9N3O3 |
Poids moléculaire |
219.20 g/mol |
Nom IUPAC |
2-[(1-methylbenzimidazol-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C10H9N3O3/c1-13-7-5-3-2-4-6(7)11-10(13)12-8(14)9(15)16/h2-5H,1H3,(H,15,16)(H,11,12,14) |
Clé InChI |
YKFCUQGLIZMGPO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1NC(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-4-chloro-7-methylpyrazolo[1,5-a][1,3,5]triazine-2-carboxylic acid](/img/structure/B12949350.png)

![tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12949355.png)

![4-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12949363.png)

![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)




![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)

